2-Chloro-4-(4-vinylphenyl)pyrimidine
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Overview
Description
2-Chloro-4-(4-vinylphenyl)pyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a chlorine atom at the 2-position and a vinylphenyl group at the 4-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of 2,4-dichloropyrimidine with a vinylphenyl group. This reaction typically uses a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Organolithium Reagents: Another method employs organolithium reagents for regioselective synthesis.
Industrial Production Methods: Industrial production methods often involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic aromatic substitution (SNAr) reactions due to the electron-deficient nature of the pyrimidine ring. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The vinyl group can participate in oxidation reactions to form epoxides or reduction reactions to form ethyl derivatives.
Cross-Coupling Reactions: The vinylphenyl group allows for various cross-coupling reactions, such as Suzuki or Heck coupling, to introduce different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Cross-Coupling: Palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.
Major Products:
Substituted Pyrimidines: Various substituted pyrimidines depending on the nucleophile used.
Epoxides and Ethyl Derivatives: Products from oxidation and reduction of the vinyl group.
Coupled Products: Products from cross-coupling reactions with different aryl or alkyl groups.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its ability to form various bioactive molecules.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Potential use in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-vinylphenyl)pyrimidine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), which are involved in inflammatory processes .
Comparison with Similar Compounds
2-Chloro-4-(4-methylphenyl)pyrimidine: Similar structure but with a methyl group instead of a vinyl group.
2-Chloro-4-(4-ethylphenyl)pyrimidine: Contains an ethyl group instead of a vinyl group.
2-Chloro-4-(4-phenyl)pyrimidine: Lacks the vinyl group, having only a phenyl group.
Uniqueness:
- The presence of the vinyl group in 2-Chloro-4-(4-vinylphenyl)pyrimidine allows for additional chemical modifications through reactions like polymerization and cross-coupling, making it more versatile compared to its analogs.
Properties
Molecular Formula |
C12H9ClN2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-chloro-4-(4-ethenylphenyl)pyrimidine |
InChI |
InChI=1S/C12H9ClN2/c1-2-9-3-5-10(6-4-9)11-7-8-14-12(13)15-11/h2-8H,1H2 |
InChI Key |
FPLIJOVPXWOSKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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